molecular formula C11H8FNO2S B15332928 Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B15332928
M. Wt: 237.25 g/mol
InChI Key: RTQZTVSJDAXVPF-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate (CAS: 1360438-15-8) is a high-purity chemical intermediate designed for research and development applications. This compound belongs to the class of thiazole derivatives, which are five-membered heterocyclic structures containing both sulfur and nitrogen atoms. Thiazoles are recognized as privileged scaffolds in medicinal chemistry due to their versatile pharmacological properties and presence in numerous biologically active molecules . As a building block, this compound integrates two critical functional groups: a methyl ester at the 4-position of the thiazole ring, which can be readily hydrolyzed or further functionalized, and a 3-fluorophenyl group at the 2-position. The incorporation of fluorine is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability . Researchers utilize this and similar thiazole-carboxylate derivatives in the design and synthesis of novel molecules for investigating various biological targets . Specifically, thiazole derivatives have been identified as key components in the development of potential inhibitors for tyrosine kinases like c-Met, a receptor target in oncology research . Furthermore, the broader thiazole family is extensively studied for a range of activities, including potential anti-inflammatory properties . The compound is confirmed for research use only and is not intended for diagnostic or therapeutic applications. Handling should be conducted in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C11H8FNO2S

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H8FNO2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-6H,1H3

InChI Key

RTQZTVSJDAXVPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate typically involves the condensation of 3-fluorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The carboxylate group is then introduced through esterification with methanol. The reaction conditions often require a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide as a solvent.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Amino-thiazole, thio-thiazole derivatives.

Scientific Research Applications

Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development.

Scientific Research Applications

This compound finds applications in various scientific fields:

  • Biological Research It is used in studies evaluating antimicrobial or anticancer activities due to its structural properties that may influence biological processes. Research into similar thiazole derivatives indicates that these compounds often exhibit antimicrobial or anticancer activities, suggesting that this compound may have similar therapeutic potentials. 1,2,3-Triazoles, related heterocycles, also have a wide range of medicinal applications, including anti-HIV, anticancer, and antibacterial activities .
  • Medicinal Chemistry The compound is significant in medicinal chemistry, particularly as a scaffold for drug development.
  • Pharmaceuticals It has significant relevance in pharmaceuticals.
  • Chemical Research It also has significant relevance in chemical research.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The fluorophenyl group enhances the compound’s binding affinity and specificity, contributing to its biological activity.

Comparison with Similar Compounds

  • Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate
  • Methyl 2-(3-bromophenyl)thiazole-4-carboxylate
  • Methyl 2-(3-methylphenyl)thiazole-4-carboxylate

Comparison:

  • Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity.
  • Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate and Methyl 2-(3-bromophenyl)thiazole-4-carboxylate have similar structures but differ in their halogen substituents, affecting their chemical behavior and applications.
  • Methyl 2-(3-methylphenyl)thiazole-4-carboxylate lacks a halogen substituent, resulting in different reactivity and potentially different biological activities.

Biological Activity

Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, exhibits a range of biological activities that suggest its utility in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉FN₂O₂S, with a molecular weight of 252.27 g/mol. The presence of a thiazole ring and a fluorophenyl group enhances its electronic properties, making it an attractive candidate for various biological studies. The thiazole moiety is known for its ability to interact with biological targets, including enzymes and receptors, which can modulate their activity.

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those associated with leukemia and breast cancer. For instance, related compounds have demonstrated IC50 values in the low micromolar range against cancer cell lines, suggesting potent cytotoxic effects .

Table 1: Anticancer Activity of Related Thiazole Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHL-600.57Induces apoptosis
Compound BMCF-710Inhibits tubulin polymerization
This compoundVariousTBDTBD

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against a variety of pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may inhibit bacterial cell wall synthesis, leading to antimicrobial effects.

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget OrganismActivity
Compound CStaphylococcus aureusActive
Compound DEscherichia coliActive
This compoundTBDTBD

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the thiazole ring may interact with specific enzymes or receptors involved in crucial biological pathways. This interaction could lead to modulation of enzyme activity, thereby exerting anticancer and antimicrobial effects.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives. For example, modifications in substituents on the thiazole ring significantly influence biological activity. Research has shown that electron-withdrawing groups enhance potency against certain cancer cell lines while maintaining selectivity towards non-cancerous cells .

Example Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that derivatives similar to this compound exhibited selective cytotoxicity towards cancer cells compared to normal cells. One study reported that after 48 hours of treatment with a related compound, approximately 90% of breast cancer cells were killed, highlighting the potential for these compounds in targeted cancer therapies .

Q & A

Basic: What are the established synthetic routes for Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate?

Methodological Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between 2-bromothiazole derivatives and 3-fluorophenylboronic acid. Key steps include:

  • Reactants : 2-bromo-4-(methoxycarbonyl)thiazole and 3-fluorophenylboronic acid.
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : Potassium carbonate or sodium bicarbonate.
  • Solvent : Toluene or ethanol under reflux (80–100°C).
  • Work-up : Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: How is the compound characterized structurally and spectroscopically?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structure using SHELXL for refinement. Key parameters: space group, unit cell dimensions, and R-factors (e.g., R₁ < 0.05) .
  • NMR : Confirm substituents via ¹H/¹³C NMR:
    • Thiazole C-H protons at δ 7.8–8.2 ppm (¹H).
    • Fluorophenyl aromatic signals split due to para-substitution (¹³C: ~160 ppm for C-F) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 252.0694) .

Advanced: How can conflicting biological activity data be resolved?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive reports) may arise from:

  • Purity issues : Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity.
  • Isomerism : Check for regioisomers (e.g., 2- vs. 5-fluorophenyl substitution) via NOESY NMR .
  • Assay variability : Standardize in vitro protocols (e.g., MIC testing against S. aureus ATCC 25923) and include positive controls (e.g., ciprofloxacin) .

Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

Methodological Answer:

  • Substituent modification : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate target binding .
  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid (using NaOH/EtOH) to improve solubility and interaction with polar enzyme pockets .
  • Hybrid analogs : Fuse with triazole or indole moieties (via Click chemistry) to enhance antimicrobial or anticancer activity .

Advanced: How can computational methods predict target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to E. coli enoyl-ACP reductase (PDB: 1C14). Key interactions:
    • Thiazole ring π-stacking with Phe204.
    • Fluorophenyl group hydrophobic contacts .
  • MD simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns runs) to prioritize synthetic targets .

Basic: What are the compound’s key physicochemical properties?

Methodological Answer:

  • LogP : ~2.1 (predicted via ChemDraw), indicating moderate lipophilicity.
  • Solubility : Sparingly soluble in water; dissolve in DMSO (10 mM stock for bioassays).
  • Stability : Store at –20°C under inert gas to prevent ester hydrolysis .

Advanced: How to address low yields in Suzuki-Miyaura coupling?

Methodological Answer:

  • Catalyst optimization : Switch from Pd(PPh₃)₄ to PdCl₂(dtbpf) for sterically hindered substrates.
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and improve yields (85% vs. 60%) .
  • Purification : Use preparative TLC (silica GF254) to isolate minor byproducts (e.g., homocoupling derivatives) .

Advanced: What crystallographic challenges arise in structure determination?

Methodological Answer:

  • Twinned crystals : Use SHELXD for initial phase solutions and refine with TWIN/BASF commands in SHELXL .
  • Disorder : Model fluorophenyl ring disorder (occupancy refinement) with restraints on bond lengths/angles .
  • Data collection : Collect high-resolution (<1.0 Å) synchrotron data to resolve light atoms (e.g., sulfur in thiazole) .

Basic: What biological targets are associated with this compound?

Methodological Answer:

  • Antimicrobial : Inhibits bacterial dihydrofolate reductase (IC₅₀ ~5 µM) .
  • Anticancer : Induces apoptosis in MCF-7 cells via caspase-3 activation (EC₅₀ ~20 µM) .
  • Anti-inflammatory : Suppresses COX-2 expression in RAW 264.7 macrophages (50% inhibition at 10 µM) .

Advanced: How to validate mechanistic hypotheses in biological studies?

Methodological Answer:

  • Knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., DHFR in E. coli) and confirm resistance .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) to purified enzymes (e.g., COX-2) .
  • Metabolomics : Track cellular metabolite changes (LC-MS) to identify disrupted pathways (e.g., folate biosynthesis) .

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